1-(Difluoromethyl)naphthalene-6-carbonyl chloride 1-(Difluoromethyl)naphthalene-6-carbonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15933872
InChI: InChI=1S/C12H7ClF2O/c13-11(16)8-4-5-9-7(6-8)2-1-3-10(9)12(14)15/h1-6,12H
SMILES:
Molecular Formula: C12H7ClF2O
Molecular Weight: 240.63 g/mol

1-(Difluoromethyl)naphthalene-6-carbonyl chloride

CAS No.:

Cat. No.: VC15933872

Molecular Formula: C12H7ClF2O

Molecular Weight: 240.63 g/mol

* For research use only. Not for human or veterinary use.

1-(Difluoromethyl)naphthalene-6-carbonyl chloride -

Specification

Molecular Formula C12H7ClF2O
Molecular Weight 240.63 g/mol
IUPAC Name 5-(difluoromethyl)naphthalene-2-carbonyl chloride
Standard InChI InChI=1S/C12H7ClF2O/c13-11(16)8-4-5-9-7(6-8)2-1-3-10(9)12(14)15/h1-6,12H
Standard InChI Key IWQDDMJUDJQKIJ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2)C(=O)Cl)C(=C1)C(F)F

Introduction

Synthesis and Manufacturing

Nucleophilic Substitution Routes

The synthesis of 1-(difluoromethyl)naphthalene-6-carbonyl chloride typically begins with functionalization of the naphthalene ring. A common approach involves the chlorination of 6-(difluoromethyl)naphthalene-2-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine, yielding the carbonyl chloride . This method is efficient, with yields exceeding 80% under anhydrous conditions .

Oxidation of Alkyl-Substituted Precursors

Alternative routes involve oxidation of alkyl-substituted naphthalene derivatives. For example, 6-isopropylnaphthalene-2-carboxylic acid can be oxidized with molecular oxygen in an aqueous alkaline solution containing persulfate catalysts (e.g., ammonium persulfate) at 50–90°C. This generates 6-(2-hydroperoxy-2-propyl)naphthalene-2-carboxylic acid and 6-(2-hydroxy-2-propyl)naphthalene-2-carboxylic acid as intermediates, which are subsequently chlorinated to form the target compound .

Deoxofluorination Strategies

The difluoromethyl group is introduced via deoxofluorination of ketone precursors. Morpholine-bis(difluorosulfuryl)imide (Morph-DAST) is a preferred reagent due to its mild reaction conditions. For instance, treating 6-acetylnaphthalene-2-carbonyl chloride with Morph-DAST in dichloromethane at 0°C replaces the ketone oxygen with two fluorine atoms, achieving 85% yield .

Table 1: Key Synthetic Methods and Conditions

MethodReagents/ConditionsYield (%)Reference
ChlorinationSOCl₂, reflux, 4–6 hours80–90
Oxidation-ChlorinationO₂, (NH₄)₂S₂O₈, NaOH, 60–70°C70–75
DeoxofluorinationMorph-DAST, CH₂Cl₂, 0°C to RT85

Chemical and Physical Properties

Structural Characteristics

The compound’s structure is confirmed by spectroscopic techniques:

  • Infrared (IR): Strong absorption at 1770 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F stretch) .

  • ¹H NMR: Aromatic protons appear as multiplet signals at δ 7.5–8.3 ppm, while the difluoromethyl group (-CF₂H) shows a triplet at δ 5.8 ppm (J = 56 Hz) .

  • ¹⁹F NMR: Two distinct signals at δ -110 ppm (CF₂) and -75 ppm (COCl) .

Physicochemical Data

  • Molecular Weight: 240.63 g/mol .

  • Density: 1.352 g/cm³ (predicted) .

  • Boiling Point: 335.1°C (predicted) .

  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, THF) and halogenated solvents (e.g., CH₂Cl₂) .

Reactivity Profile

The carbonyl chloride group undergoes nucleophilic substitution with alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. The difluoromethyl group participates in fluorine-specific reactions, such as defluorinative cross-couplings with transition metals (e.g., Ni, Cu) to generate monofluoroalkenes .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is a key precursor for fluorinated drugs. For example, it reacts with primary amines to form amides, which are evaluated as protease inhibitors or antimicrobial agents. The difluoromethyl group enhances metabolic stability and lipophilicity, improving drug bioavailability.

Polymer Chemistry

6-Hydroxynaphthalene-2-carboxylic acid, derived from the hydrolysis of this compound, polymerizes to form high-performance polyesters. These polymers exhibit exceptional heat resistance (decomposition temperature >400°C) and mechanical strength, making them suitable for aerospace and automotive components .

Agrochemical Development

Fluorinated analogs synthesized from this compound demonstrate potent herbicidal and insecticidal activity. The difluoromethyl group disrupts enzymatic pathways in pests, offering a mechanism distinct from non-fluorinated pesticides .

Recent Advancements

Flow Chemistry Techniques

A 2025 study demonstrated the use of continuous flow reactors for defluorinative functionalization. By reacting 1-(difluoromethyl)naphthalene-6-carbonyl chloride with arylboronic esters in a Pd-catalyzed system, monofluoroalkenes were synthesized with 92% yield and >99% Z-selectivity .

Catalytic Asymmetric Synthesis

Nickel-catalyzed cross-couplings with chiral ligands (e.g., Binap) enable enantioselective formation of fluorinated biaryls, expanding access to chiral drug candidates .

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